N,N-dimethylazetidine-1-sulfonamide

CAS No.: 1849241-12-8

Cat. No.: VC5715432

Molecular Formula: C5H12N2O2S

Molecular Weight: 164.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1849241-12-8 |

|---|---|

| Molecular Formula | C5H12N2O2S |

| Molecular Weight | 164.22 |

| IUPAC Name | N,N-dimethylazetidine-1-sulfonamide |

| Standard InChI | InChI=1S/C5H12N2O2S/c1-6(2)10(8,9)7-4-3-5-7/h3-5H2,1-2H3 |

| Standard InChI Key | NDGXATAXFAISML-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

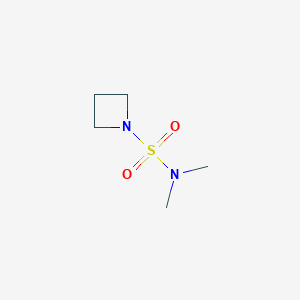

N,N-Dimethylazetidine-1-sulfonamide consists of a four-membered azetidine ring—a nitrogen-containing heterocycle—linked to a sulfonamide group () with two methyl substituents on the nitrogen atom. The compound’s IUPAC name, N,N-dimethylazetidine-1-sulfonamide, reflects this configuration. Its compact structure enhances metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.22 g/mol | |

| SMILES Notation | CN(C)S(=O)(=O)N1CCC1 | |

| CAS Registry Number | 1849241-12-8 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying its structure. The -NMR spectrum typically shows signals for the azetidine ring protons (δ 3.2–3.5 ppm) and methyl groups (δ 2.8–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 164.22.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves a multi-step sequence starting with azetidine-1-sulfonyl chloride. Reacting this intermediate with dimethylamine under controlled conditions (0–5°C, dichloromethane solvent) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Reaction Versatility

The sulfonamide group participates in nucleophilic substitutions and cross-coupling reactions. For example, coupling with furan-2-carbonyl chloride produces 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide, a derivative with enhanced antibacterial activity.

Biological Activity and Mechanisms

Antibacterial Properties

As a sulfonamide derivative, this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, depriving bacteria of tetrahydrofolate—a cofactor essential for DNA synthesis. Studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Comparative Biological Activities of Sulfonamides

| Compound | Target Organism/Cell Line | Activity (IC/MIC) | Source |

|---|---|---|---|

| N,N-Dimethylazetidine-1-sulfonamide | S. aureus | 16 µg/mL | |

| Benzenesulfonamide derivative | HCT-116 | 3.2 µM | |

| 3-Amino derivative (hydrochloride) | E. coli | 32 µg/mL |

Pharmacological Applications and Derivatives

Antibacterial Drug Development

The compound’s efficacy against Gram-positive and Gram-negative bacteria supports its role in addressing antibiotic resistance. Modifications to the azetidine ring or sulfonamide group may improve potency and reduce efflux pump-mediated resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume